

An In-depth Technical Guide to the IUPAC Nomenclature of 2-Phenylloxazole Derivatives

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Compound of Interest

Compound Name: 2-Phenylloxazole

Cat. No.: B1349099

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for **2-phenylloxazole** derivatives. It is designed to serve as a practical resource for researchers, scientists, and professionals involved in drug development and organic chemistry, ensuring accurate and systematic naming of this important class of heterocyclic compounds.

Core Principles of Oxazole Nomenclature

The systematic naming of oxazole derivatives follows the Hantzsch-Widman nomenclature system for heterocyclic compounds. Oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[\[1\]](#)[\[2\]](#)

Numbering the Oxazole Ring

According to IUPAC rules, the numbering of the oxazole ring begins at the oxygen atom, which is assigned position 1. The numbering then proceeds towards the nitrogen atom, which is assigned position 3. This establishes the fundamental numbering pattern for all oxazole derivatives.[\[2\]](#)[\[3\]](#) The preferred IUPAC name for the parent compound is 1,3-oxazole.[\[2\]](#)

Priority of Heteroatoms

In heterocyclic systems with more than one type of heteroatom, IUPAC assigns priority for numbering. For oxazole, oxygen (O) has a higher priority than nitrogen (N). This is why the

oxygen atom is designated as position 1.[4][5][6]

Nomenclature of 2-Phenylloxazole

The core structure of interest, **2-phenylloxazole**, consists of a phenyl group substituted at the second position of the oxazole ring. The IUPAC name is 2-phenyl-1,3-oxazole or simply **2-phenylloxazole**.[7]

Naming Substituted 2-Phenylloxazole Derivatives

When additional substituents are present on either the oxazole or the phenyl ring, their positions are indicated by locants (numbers), and they are listed in alphabetical order as prefixes to the parent name.[4][8]

Substituents on the Oxazole Ring

Substituents on the oxazole ring are numbered according to the standard oxazole numbering (positions 4 and 5).

- Example 1: A **2-phenylloxazole** with a carboxylic acid group at position 4 is named 2-phenyl-1,3-oxazole-4-carboxylic acid.[9]
- Example 2: A **2-phenylloxazole** with a methyl group at position 4 and a carboxylic acid at position 5 is named 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid.

Substituents on the Phenyl Ring

Substituents on the phenyl ring are numbered relative to the point of attachment to the oxazole ring, with the carbon atom bonded to the oxazole ring being C1'. The positions are often indicated using ortho- (2'), meta- (3'), and para- (4') designations, although numerical locants are preferred for unambiguous naming in complex structures.

- Example 3: A **2-phenylloxazole** with a fluorine atom at the para position of the phenyl ring is named 2-(4-fluorophenyl)oxazole.

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Quantitative Data of 2-Phenylloxazole Derivatives

The following table summarizes key quantitative data for a selection of synthesized **2-phenylloxazole** derivatives, highlighting their physical properties and biological activities.

Compound ID	Structure	Yield (%)	Melting Point (°C)	IC50 (μM)	Reference
3d	2-Amino-4-(p-benzoyloxyphenyl)oxazole	-	-	1.89 (vs. <i>G. lamblia</i>)	[1]
4b	(E/Z)-N'-(4-(trifluoromethoxy)benzylidene)-2-(benzo[d]oxazol-2-ylthio)acetohydrazide	81	154–156	9.72 - 19.34 (vs. various cancer cell lines)	[10]
5c	(E/Z)-2-(benzo[d]oxazol-2-ylthio)-N'-(5-nitro-2-oxoindolin-3-ylidene)acetohydrazide	82	165–167	-	[10]
4a	2-(Phenylsulfinyl)benzo[d]oxazole	79	-	-	[8]

Experimental Protocols for Synthesis

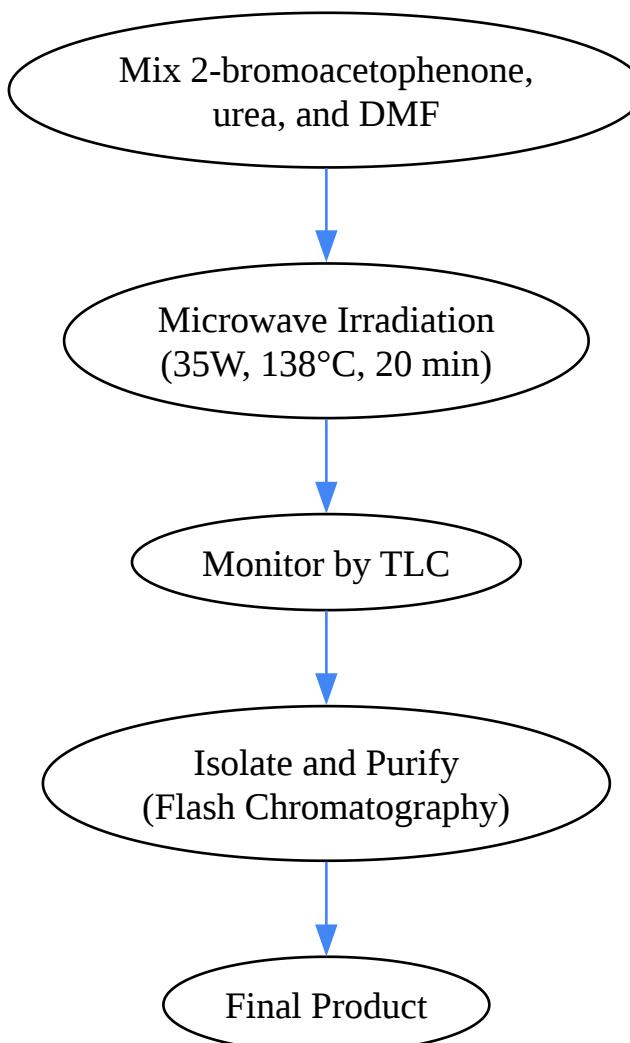
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis of **2-phenylloxazole** derivatives.

Synthesis of 2-Amino-4-(p-substituted-phenyl)oxazoles

This protocol describes the microwave-assisted synthesis of 2-amino-4-aryloxazoles.[\[1\]](#)

Procedure:

- A mixture of a p-substituted 2-bromoacetophenone (5 mmol) and urea (35 mmol) in dimethylformamide (DMF) (1 mL) is prepared in a standard open microwave vessel.
- The mixture is subjected to microwave irradiation (35 W) at 138 °C for 20 minutes.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the product is isolated and purified using flash chromatography.



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Silver-Catalyzed Synthesis of 2-(Phenylsulfinyl)benzo[d]oxazole Derivatives

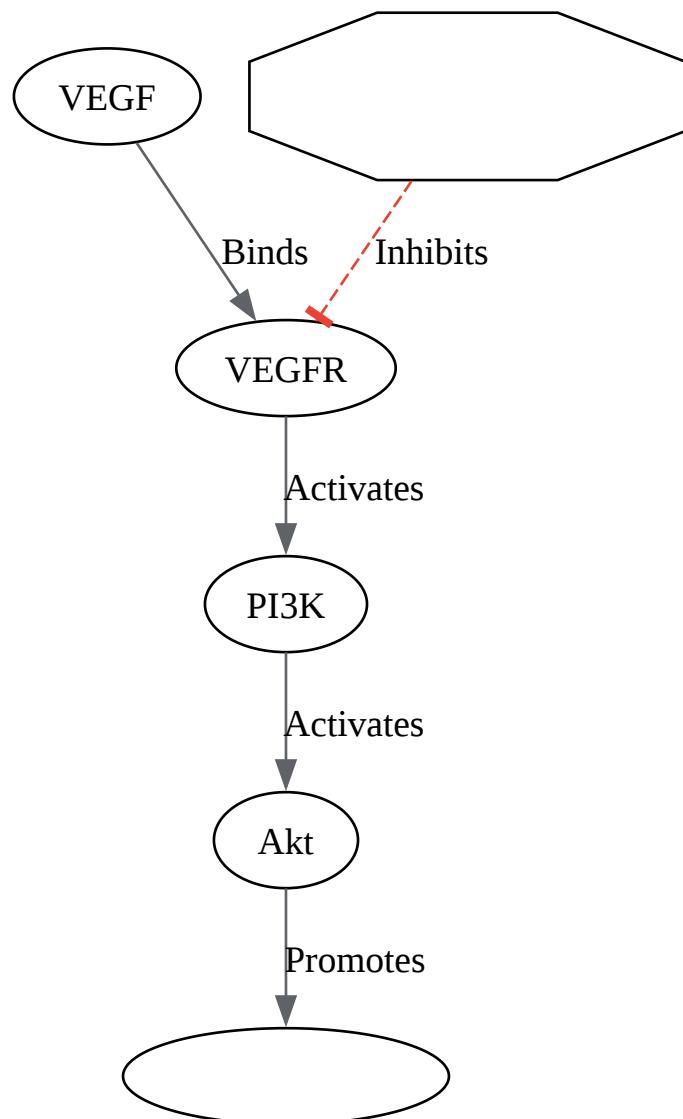
This method outlines a silver-catalyzed tandem condensation reaction.[\[8\]](#)

Procedure:

- A mixture of 2-aminophenol (10 mmol), formaldehyde (15 mmol), benzenethiol (10 mmol), AgOAc (10 mol%), L4 (a ligand, 10 mol%), and Cs₂CO₃ (2 equiv.) is prepared in DMSO (15 mL) in a tube.
- The tube is evacuated and refilled with N₂ three times.
- The reaction mixture is stirred at 110 °C for 24 hours under a nitrogen atmosphere.
- After cooling, the reaction mixture is diluted with ethyl ether.
- The filtrate is washed with water, and the organic phase is dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
- The residue is purified by flash chromatography on silica gel to yield the final product.

Signaling Pathways and Logical Relationships

2-Phenylbenzo[d]oxazole derivatives have been investigated for their potential as inhibitors of various signaling pathways implicated in diseases such as cancer. For instance, some benzo[d]oxazole derivatives have been shown to target the VEGF/VEGFR signaling pathway, which is crucial for angiogenesis.[\[11\]](#)



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